![molecular formula C10H20ClN B030734 3-氮杂螺[5.5]十一烷盐酸盐 CAS No. 1125-01-5](/img/structure/B30734.png)

3-氮杂螺[5.5]十一烷盐酸盐

描述

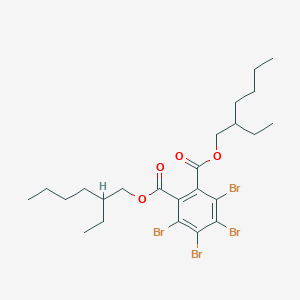

3-Azaspiro[5.5]undecane derivatives are important compounds in organic chemistry, offering diverse applications due to their unique spirocyclic framework. These compounds serve as intermediates in the synthesis of peptides, alkaloids, and other complex molecules. They are particularly noted for their involvement in the synthesis of N-protected amino acid esters and dipeptides, showcasing their utility in peptide synthesis.

Synthesis Analysis

The synthesis of 3-Azaspiro[5.5]undecane derivatives involves various methods, including the reaction of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate in the presence of a base, yielding N-protected amino acid esters (Rao et al., 2016). Another approach includes the use of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids for dipeptide synthesis (Nowshuddin & Reddy, 2011).

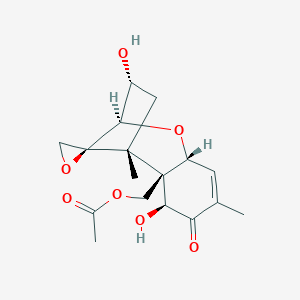

Molecular Structure Analysis

The molecular structure of 3-Azaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, combining cyclohexane and piperidine rings. This structure is foundational for their chemical properties and reactivity. The synthesis and structural elucidation of these compounds, such as the crystal structure determination of specific derivatives, highlight their complex architecture (Hudnall et al., 2021).

Chemical Reactions and Properties

3-Azaspiro[5.5]undecane compounds participate in various chemical reactions, including Prins cascade cyclization for the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Additionally, their reactivity with primary amines and formaldehyde showcases their potential in generating novel diazaspiro derivatives (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of 3-Azaspiro[5.5]undecane derivatives, such as their crystalline nature and stability, are crucial for their application in synthesis processes. These properties ensure the compounds' suitability as intermediates in organic synthesis, with high yields and preservation of enantiomeric purity in peptide synthesis (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Azaspiro[5.5]undecane derivatives, including their reactivity and the ability to undergo various chemical transformations, underscore their versatility in organic synthesis. These properties facilitate the synthesis of complex molecules, including dipeptides and other bioactive compounds (Nowshuddin & Reddy, 2011).

科学研究应用

医药学: 抗病毒研究

3-氮杂螺[5.5]十一烷盐酸盐: 已被鉴定为潜在的M2质子通道抑制剂,它是一类可以抑制流感病毒中M2蛋白功能的化合物 . 这种应用在开发比现有的像金刚烷胺这样的治疗方法更有效的抗病毒药物方面具有重要意义。

环境科学: 毒性研究

该化合物的安全性特征和环境影响对其应用至关重要。 对其毒性和生物降解性的研究可以提供洞察它如何与环境相互作用以及它在环保产品中的潜在用途 .

药理学: 药物开发

该化合物的药代动力学特性,如高胃肠道吸收和血脑屏障通透性,表明其作为药物开发候选者的潜力,特别是对于中枢神经系统(CNS)疾病 .

生物化学: 抗肿瘤研究

最近的研究已经探索了螺环化合物的抗肿瘤潜力,其中一些衍生物对各种癌细胞系显示出有希望的结果,表明3-氮杂螺[5.5]十一烷盐酸盐可以作为抗癌研究中的先导化合物 .

农业学: 除草剂开发

一项专利申请表明,与3-氮杂螺[5.5]十一烷盐酸盐相关的螺环化合物在开发新型除草剂方面的应用,突出了其在提高农业生产力方面的潜在用途 .

作用机制

Target of Action

The primary target of 3-Azaspiro[5.5]undecane hydrochloride is the Wild Type Influenza A virus M2 (A/M2) . This protein plays a crucial role in the viral life cycle, including virus uncoating and the release of viral RNA into the host cell, making it an attractive target for antiviral drugs .

Mode of Action

3-Azaspiro[5.5]undecane hydrochloride acts as an inhibitor of the A/M2 protein . It binds to the protein, preventing it from carrying out its normal function, which in turn inhibits the replication of the influenza A virus .

Biochemical Pathways

The inhibition of the A/M2 protein disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This halts the production of new virus particles, reducing the spread of the infection .

Result of Action

The result of 3-Azaspiro[5.5]undecane hydrochloride’s action is the inhibition of influenza A virus replication . By preventing the release of viral RNA into the host cell, the spread of the infection is reduced .

Action Environment

The action of 3-Azaspiro[5.5]undecane hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen, moisture, or other environmental conditions. These factors could potentially affect the compound’s stability, efficacy, and overall action.

安全和危害

The compound is classified as having acute toxicity, both oral and inhalation, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity, single exposure; respiratory tract irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

属性

IUPAC Name |

3-azaspiro[5.5]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRWSBJRLMRJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-01-5 | |

| Record name | 3-Azaspiro[5.5]undecane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1125-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1125-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-azaspiro[5.5]undecane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)